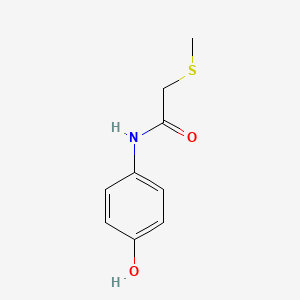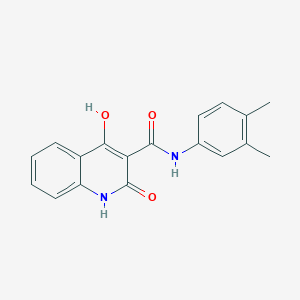
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, commonly known as DMHQ, is a synthetic compound with potential applications in scientific research. DMHQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
DMHQ inhibits the activity of MAO-A by binding to the enzyme's active site and preventing the breakdown of neurotransmitters. MAO-A inhibitors have been shown to increase the levels of neurotransmitters in the brain, which can have antidepressant, anxiolytic, and anti-aggressive effects. DMHQ has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMHQ has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in mood regulation, reward, and stress response. DMHQ has also been shown to decrease the levels of corticosterone, a stress hormone, in animal models. DMHQ has been shown to have antidepressant, anxiolytic, and anti-aggressive effects in various animal models. DMHQ has also been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.
実験室実験の利点と制限
DMHQ has several advantages for lab experiments, including its ability to cross the blood-brain barrier and accumulate in the brain, its specificity for MAO-A inhibition, and its potential neuroprotective effects. However, DMHQ also has some limitations, including its relatively low potency compared to other MAO-A inhibitors, its potential cytotoxicity at high concentrations, and its limited solubility in water.
将来の方向性
There are several future directions for research on DMHQ, including the development of more potent and selective MAO-A inhibitors based on the DMHQ scaffold, the study of the effects of DMHQ on other neurotransmitter systems and brain regions, the investigation of the potential therapeutic applications of DMHQ in neurological and psychiatric disorders, and the exploration of the mechanisms underlying the neuroprotective effects of DMHQ.
合成法
DMHQ can be synthesized using various methods, including the reaction of 3,4-dimethylaniline with 2,3-dichloro-1,4-naphthoquinone, followed by the reaction with hydroxylamine hydrochloride and acetic anhydride. Another method involves the reaction of 3,4-dimethylaniline with 2-chloro-1,4-naphthoquinone, followed by the reaction with hydroxylamine hydrochloride and sodium acetate. DMHQ can also be synthesized using a one-pot reaction of 3,4-dimethylaniline with 2-chloro-1,4-naphthoquinone, hydroxylamine hydrochloride, and acetic anhydride. The purity and yield of DMHQ can be improved using various purification methods, including column chromatography and recrystallization.
科学的研究の応用
DMHQ has potential applications in scientific research, particularly in the field of neuroscience. DMHQ has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. DMHQ can also cross the blood-brain barrier and accumulate in the brain, making it a potential tool for studying the effects of MAO-A inhibition on neurotransmitter levels and behavior. DMHQ has been used in various animal models to study the role of MAO-A in depression, anxiety, and aggression.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-7-8-12(9-11(10)2)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-9H,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJODYBDCKUYCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

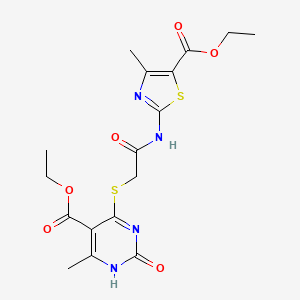
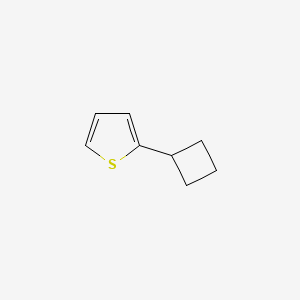
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2403396.png)
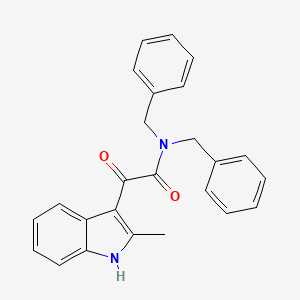

![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)
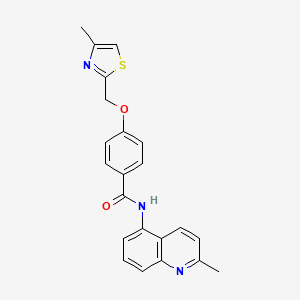
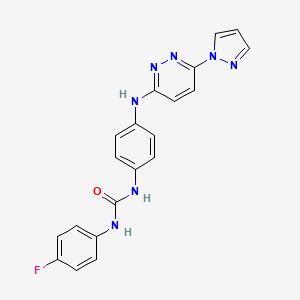
![(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2403406.png)
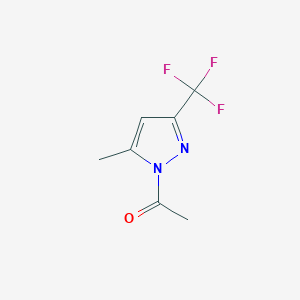
![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)
![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2403411.png)
